molecular formula C13H18BrFN2Zn B14890893 4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide

4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide

Cat. No.: B14890893
M. Wt: 366.6 g/mol
InChI Key: KKYLHEUVZNJXFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene+Zn4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide\text{4-Fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene+Zn→4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include halides, boronic acids, and other electrophiles.

    Conditions: These reactions typically require a palladium or nickel catalyst and are carried out under an inert atmosphere at moderate temperatures.

Major Products

The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biologically active molecules, potentially leading to new drug candidates.

    Medicine: Its derivatives may have pharmaceutical applications, including the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The zinc atom acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-[(4-morpholino)methyl]phenylzinc bromide
  • 4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylmagnesium bromide

Uniqueness

4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide is unique due to its specific reactivity and the presence of the ethylpiperazino group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H18BrFN2Zn

Molecular Weight

366.6 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-4-[(3-fluorobenzene-6-id-1-yl)methyl]piperazine

InChI

InChI=1S/C13H18FN2.BrH.Zn/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12;;/h3,5,10H,2,6-9,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KKYLHEUVZNJXFS-UHFFFAOYSA-M

Canonical SMILES

CCN1CCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.